Macranthoside B

Description

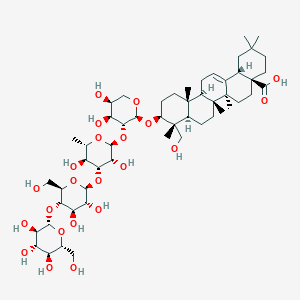

Structure

2D Structure

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O22/c1-23-32(58)41(74-44-38(64)36(62)40(28(20-55)71-44)73-43-37(63)35(61)34(60)27(19-54)70-43)39(65)45(69-23)75-42-33(59)26(57)21-68-46(42)72-31-11-12-49(4)29(50(31,5)22-56)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,47(66)67)17-15-51(24,52)6/h8,23,25-46,54-65H,9-22H2,1-7H3,(H,66,67)/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,40+,41+,42+,43-,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDVIKCSTOVVEA-KZFFKTSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317128 | |

| Record name | Macranthoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1075.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146100-02-9 | |

| Record name | Macranthoside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146100-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macranthoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Macranthoside B: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Macranthoside B, a bioactive triterpenoid saponin. The guide details its primary natural sources and outlines the methodologies for its extraction and isolation, with a focus on experimental protocols and quantitative data to support research and development endeavors.

Natural Sources of this compound

This compound is predominantly isolated from plants of the Lonicera genus, commonly known as honeysuckle. The primary and most cited sources for this compound are:

-

Lonicera macranthoides Hand.-Mazz. (Flos Lonicerae): The flower buds of this species are a significant source of this compound and other related saponins.[1][2][3][4][5] A 2018 study by Liu et al. specifically utilized the flower buds of Lonicera macranthoides for the isolation of this compound.

-

Lonicera japonica Thunb.: This species of honeysuckle is also a known source of this compound.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources involves a multi-step process, beginning with extraction from the plant material, followed by various chromatographic techniques for purification.

Extraction of Crude Saponins

The initial step involves the extraction of a crude saponin mixture from the dried and powdered flower buds of Lonicera macranthoides. A common approach is solvent extraction.

Experimental Protocol: Ethanol Extraction

-

Maceration: The dried and powdered flower buds of Lonicera macranthoides are macerated with 90% ethanol.

-

Partitioning: The resulting extract is then partitioned successively with petroleum ether and ethyl acetate to remove non-polar and moderately polar impurities. The saponin-rich fraction is typically found in the remaining aqueous or alcoholic phase.

A more advanced and efficient extraction method is Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction.

Experimental Protocol: Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction

This method has been shown to be highly efficient for the extraction of saponins, including Macranthoidin B (a related compound), from Lonicera macranthoides.[4][6]

-

Solvent Preparation: A deep eutectic solvent is prepared, for example, by mixing choline chloride and ethylene glycol.

-

Ultrasonication: The powdered plant material is mixed with the DES and subjected to ultrasonication for a specified time and temperature to enhance extraction efficiency.

-

Separation: The extract is then separated from the plant material by centrifugation or filtration.

Purification of this compound

Following crude extraction, a series of chromatographic techniques are employed to isolate and purify this compound.

Column chromatography is a standard technique for the initial separation of saponins from the crude extract.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: A glass column is packed with silica gel as the stationary phase.

-

Sample Loading: The crude saponin extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a less polar solvent and gradually increasing the polarity. A common solvent system for saponin separation is a mixture of chloroform, methanol, and water in varying ratios. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound.

HSCCC is a highly efficient liquid-liquid partition chromatography technique that has been successfully applied to the isolation of this compound.[1][2]

Experimental Protocol: HSCCC Isolation of this compound

A study by Liu et al. (2018) details the use of HSCCC for the separation of four saponins, including this compound, from Lonicera macranthoides.[1][2]

-

Solvent System Selection: A suitable two-phase solvent system is selected. For the separation of this compound and other saponins, the following systems have been used:

-

Ethyl acetate-n-butanol-water (3:2:5 v/v/v)

-

n-butanol-water-methanol-ethyl acetate (1:6:0.5:4 v/v/v/v)

-

-

HSCCC Operation: The HSCCC instrument is filled with the stationary phase, and the sample is injected. The mobile phase is then pumped through the column at a specific flow rate, and the separation is monitored by a UV detector.

-

Fraction Collection: Fractions are collected based on the chromatogram, and those containing this compound are pooled.

Prep-HPLC is often used as a final polishing step to obtain highly pure this compound.

Experimental Protocol: Preparative HPLC Purification

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is a common mobile phase for saponin purification.

-

Injection and Fractionation: The partially purified fraction containing this compound is dissolved in a suitable solvent and injected onto the column. The eluent is monitored, and the peak corresponding to this compound is collected.

Quantitative Data

The yield and purity of this compound can vary depending on the natural source, the extraction method, and the purification techniques employed.

| Isolation Method | Starting Material | Yield of this compound | Purity of this compound | Reference |

| HSCCC | Flower buds of Lonicera macranthoides | Not specified | 91.8% | Liu et al., 2018[1] |

Experimental Workflows

The following diagrams illustrate the logical flow of the isolation and purification processes for this compound.

Caption: General workflow for the isolation and purification of this compound.

Caption: Detailed workflow for HSCCC-based separation of saponins.

References

- 1. Determination and Isolation of Four Anti-tumour Saponins from Lonicera macranthoides by HPLC-ESI-QTOF/MS and HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Extraction of Macranthoidin B and Dipsacoside B from Lonicera macranthoides Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions and Extraction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Studies on the chemical constituents of Lonicera macranthoides Hand. -Mazz] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extraction of Macranthoidin B and Dipsacoside B from Lonicera macranthoides Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions and Extraction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Macranthoside B in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Macranthoside B, a significant triterpenoid saponin found in medicinal plants such as Lonicera macranthoides. Drawing upon current scientific literature, this document details the enzymatic steps, genetic underpinnings, and key intermediates involved in its formation. It is designed to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction to this compound

This compound is a complex triterpenoid saponin that has garnered scientific interest due to its potential pharmacological activities. It is predominantly found in the flower buds of Lonicera macranthoides, a plant used in traditional Chinese medicine.[1] The structure of this compound consists of a hederagenin aglycone glycosidically linked to a branched tetrasaccharide chain at the C-3 position. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursor of isoprenoids and culminates in a series of specific oxidation and glycosylation reactions. The pathway can be broadly divided into three major stages:

-

Formation of the Triterpenoid Skeleton (β-amyrin): This stage follows the well-established mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the five-carbon building blocks of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form the 30-carbon precursor, 2,3-oxidosqualene. The cyclization of 2,3-oxidosqualene, catalyzed by β-amyrin synthase (a type of oxidosqualene cyclase), is the first committed step in the biosynthesis of the oleanane-type triterpenoid skeleton of this compound.

-

Oxidative Modifications of the β-amyrin Skeleton to Hederagenin: The β-amyrin backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). This involves a three-step oxidation at the C-28 position to form a carboxylic acid, yielding oleanolic acid. Subsequently, a hydroxylation reaction at the C-23 position of oleanolic acid, catalyzed by a specific CYP450, produces the aglycone of this compound, hederagenin.[2][3][4] While the specific P450s from Lonicera macranthoides have not been definitively characterized, studies on other plants suggest the involvement of the CYP716A and CYP72A subfamilies in these oxidative steps.[3][5]

-

Glycosylation of Hederagenin: The final and most intricate stage is the sequential addition of four sugar moieties to the C-3 hydroxyl group of hederagenin. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs). Each UGT is specific for the sugar it transfers and the acceptor molecule. The sugar chain of this compound consists of L-arabinose, L-rhamnose, and two D-glucose units. The assembly of this specific oligosaccharide requires at least four distinct UGTs. Transcriptome analyses of Lonicera macranthoides have identified numerous candidate UGT genes that are likely involved in saponin biosynthesis.[2]

Below is a diagrammatic representation of the proposed biosynthetic pathway.

Quantitative Data

While detailed quantitative data on the enzymatic steps in this compound biosynthesis are scarce, some studies have quantified the concentration of this compound and related saponins in Lonicerae Flos (the flower buds of Lonicera species). This information is crucial for quality control of herbal medicines and for selecting high-yielding plant varieties for cultivation.

| Compound | Plant Material | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Macranthoidin B | Lonicerae Flos | 1.83 - 5.56 | HPLC-DAD | [6] |

| Macranthoidin A | Lonicerae Flos | 0.45 - 1.67 | HPLC-DAD | [6] |

| Dipsacoside B | Lonicerae Flos | 0.98 - 3.24 | HPLC-DAD | [6] |

Note: Macranthoidin B is a synonym for this compound. The table summarizes data from multiple batches of the plant material, hence the range in concentrations.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

This protocol outlines the general steps for identifying and functionally characterizing the CYP450s involved in the oxidation of β-amyrin to hederagenin.

References

- 1. This compound, a hederagenin saponin extracted from Lonicera macranthoides and its anti-tumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative genomics of the medicinal plants Lonicera macranthoides and L. japonica provides insight into genus genome evolution and hederagenin‐based saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cytochrome P450 CYP72A552 is key to production of hederagenin-based saponins that mediate plant defense against herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Integrated metabolome and transcriptome analyses revealed key cytochrome P450 genes involved in the biosynthesis of oleanane-type saponins in Hedera helix L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid semi-quantitative analysis of hemolytic triterpenoid saponins in Lonicerae Flos crude drugs and preparations by paper spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure Elucidation of Macranthoside B

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed account of the methodologies and data integral to the chemical structure elucidation of Macranthoside B, a triterpenoid saponin isolated from Lonicera macranthoides. The comprehensive analysis herein is designed to serve as a technical guide for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a complex glycoside that has garnered interest for its potential biological activities. The precise determination of its chemical structure is fundamental to understanding its structure-activity relationships and for its potential development as a therapeutic agent. The elucidation of this compound's structure was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chemical hydrolysis. This guide will detail the experimental protocols and the interpretation of the resulting data that led to the definitive structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₅₃H₈₆O₂₂ |

| Molecular Weight | 1075.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 260-262 °C |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |

| Aglycone | Hederagenin (3β,23-dihydroxyolean-12-en-28-oic acid) |

Experimental Protocols

The structural elucidation of this compound relies on a series of well-established experimental procedures. The following sections detail the methodologies employed.

This compound is isolated from the flowers of Lonicera macranthoides Hand.-Mazz. The general procedure involves:

-

Extraction of the plant material with a suitable solvent, typically methanol or ethanol.

-

Partitioning of the crude extract between different solvents to separate compounds based on polarity.

-

Chromatographic separation of the desired fraction using techniques such as silica gel column chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

NMR spectroscopy is the most powerful tool for elucidating the structure of complex organic molecules like this compound. A suite of 1D and 2D NMR experiments are conducted to determine the carbon skeleton and the connectivity of all atoms.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically pyridine-d₅ or methanol-d₄, for NMR analysis.

-

1D NMR (¹H and ¹³C):

-

¹H NMR provides information about the chemical environment and multiplicity of protons.

-

¹³C NMR reveals the number of unique carbon atoms and their chemical shifts, indicating the types of carbon present (e.g., methyl, methylene, methine, quaternary, carbonyl).

-

-

2D NMR:

-

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling correlations within the same spin system, crucial for identifying adjacent protons in the aglycone and sugar moieties.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons.

-

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different fragments of the molecule, such as linking the sugar units to each other and to the aglycone.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and the conformation of the molecule, including the glycosidic linkages.

-

Mass spectrometry is employed to determine the molecular weight and formula of this compound and to deduce the sequence of the sugar chain through fragmentation analysis.

-

Technique: Electrospray Ionization (ESI) is a soft ionization technique commonly used for large, non-volatile molecules like saponins. ESI-MS can be coupled with tandem mass spectrometry (MS/MS) for fragmentation studies.

-

Analysis:

-

The molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) in the ESI-MS spectrum confirms the molecular weight of this compound.

-

In MS/MS experiments, the glycosidic bonds are sequentially cleaved, resulting in fragment ions corresponding to the loss of individual sugar units. This fragmentation pattern allows for the determination of the sugar sequence.

-

To confirm the identity of the aglycone and the constituent monosaccharides, this compound is subjected to acid hydrolysis.

-

This compound is treated with an acid (e.g., 2M HCl) at an elevated temperature.

-

This cleaves the glycosidic bonds, releasing the aglycone and the individual sugar units.

-

The aglycone is extracted with an organic solvent and its structure is confirmed by comparison of its spectroscopic data (NMR, MS) with that of an authentic sample of hederagenin.

-

The aqueous layer containing the monosaccharides is analyzed by techniques such as gas chromatography (GC) after derivatization, or by comparison with standard sugars using thin-layer chromatography (TLC) or HPLC. This confirms the presence of L-arabinose, L-rhamnose, and D-glucose.

Data Interpretation and Structure Determination

The collective analysis of the data from the aforementioned experiments leads to the unequivocal structural elucidation of this compound.

The ¹H and ¹³C NMR spectra of the aglycone obtained after acid hydrolysis, in conjunction with its mass spectrum, are identical to those of hederagenin. Key signals include those for the characteristic olefinic proton and carbon at C-12, and the hydroxymethylene group at C-23.

The ¹H and ¹³C NMR data of intact this compound show signals corresponding to four sugar units. The anomeric proton signals in the ¹H NMR spectrum and their corresponding anomeric carbon signals in the ¹³C NMR spectrum are characteristic for each sugar. The coupling constants of the anomeric protons help in determining the stereochemistry of the glycosidic linkages (α or β).

The sequence of the sugar chain is determined primarily through HMBC and NOESY correlations and confirmed by MS/MS fragmentation. HMBC correlations show long-range couplings between the anomeric proton of one sugar and a carbon atom of the adjacent sugar, establishing the linkage points. For instance, a correlation between the anomeric proton of a glucose unit and a carbon of a rhamnose unit would indicate their direct connection. The MS/MS fragmentation pattern, showing sequential loss of sugar residues from the non-reducing end, corroborates the sequence determined by NMR.

Based on these analyses, the structure of this compound was determined to be 3-O-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl hederagenin .

Visualizations

Caption: Experimental workflow for the isolation and structure elucidation of this compound.

Caption: Key HMBC correlations establishing the glycosylation pattern of this compound.

Conclusion

The chemical structure of this compound has been unequivocally established as 3-O-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl hederagenin through the systematic application of modern spectroscopic and chemical methods. This detailed structural information is a prerequisite for further investigation into its pharmacological properties and potential therapeutic applications. The methodologies outlined in this guide serve as a reference for the structural elucidation of other complex natural glycosides.

An In-depth Technical Guide to the Physical and Chemical Properties of Purified Macranthoside B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of purified Macranthoside B, a triterpenoid saponin of significant interest in pharmaceutical research. The document details its structural characteristics, solubility, and stability, alongside methodologies for its purification and analysis. Furthermore, it elucidates a key signaling pathway through which this compound exerts its biological effects.

Physicochemical Properties

This compound is a complex natural product isolated from plant sources such as Flos Lonicerae (the flower buds of Lonicera japonica or Lonicera macrantha) and Chinese pulsatilla.[1][2][3][4] Its known biological activities include anti-bacterial and anti-cancer effects.[1][3][5][6] The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅₃H₈₆O₂₂ | [1][2][4][7] |

| Molecular Weight | 1075.24 g/mol | [1][3][4] |

| Alternate MW Values | 1075.2367 g/mol , 1075.25 g/mol | [2][7] |

| CAS Number | 146100-02-9 | [2][3][7] |

| Appearance | Solid | [5] |

| Melting Point | 260-262 °C | [5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3][5] |

| Purity (Typical) | ≥90% to ≥98% (by HPLC) | [2][7][8] |

| Storage Conditions | Store at -20°C for short-term; -80°C for long-term (6 months) | [1][3][5] |

Experimental Protocols

The purification and characterization of this compound involve multi-step procedures requiring precision and specialized analytical techniques.

The isolation of this compound from its natural source, typically Flos Lonicerae, is a multi-step process. While specific protocols may vary, a general workflow involves solvent extraction followed by chromatographic separation.

Methodology:

-

Extraction: The dried and powdered plant material is subjected to extraction with a polar solvent, such as methanol or ethanol, to isolate a crude mixture containing saponins.

-

Solvent Partitioning: The crude extract is then partitioned between water and an immiscible organic solvent (e.g., n-butanol) to separate compounds based on polarity. The saponin-rich fraction is collected.

-

Chromatography: The saponin fraction undergoes several rounds of column chromatography. This may include:

-

Macroporous Resin Chromatography: For initial enrichment of total saponins.

-

Silica Gel Chromatography: For separation based on polarity.

-

Reversed-Phase Chromatography (e.g., C18): For high-resolution separation.

-

-

Final Purification: The final purification is often achieved using High-Performance Liquid Chromatography (HPLC) to yield this compound with high purity (e.g., ≥98%).[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | China | Manufacturer | Shanghai Standard Technology Co., Ltd. [chemicalbook.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound | C53H86O22 | CID 11693756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.chemicalbook.com [m.chemicalbook.com]

- 6. Mechanistic Study of this compound Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. biolinkk.com [biolinkk.com]

In-Depth Spectroscopic Analysis of Macranthoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macranthoside B, a complex triterpenoid saponin isolated from Lonicera macranthoides, has garnered significant interest within the scientific community. Its intricate molecular architecture, featuring a hederagenin aglycone and a branched sugar moiety, necessitates a comprehensive analytical approach for unambiguous structural elucidation and characterization. This technical guide provides a detailed analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure

This compound is chemically defined as 3-O-beta-D-glucopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-3)-alpha-L-rhamnopyranosyl-(1-2)-alpha-L-arabinopyranosyl hederagenin. The structure consists of a pentacyclic triterpenoid aglycone, hederagenin, linked to a tetrasaccharide chain at the C-3 position.

Spectroscopic Data

The structural elucidation of this compound relies on the synergistic interpretation of data from various spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of this compound.

| Ion | m/z (Observed) | Molecular Formula |

| [M+H]⁺ | 1075.56 | C₅₃H₈₆O₂₂ |

| [M+Na]⁺ | 1097.54 | C₅₃H₈₅NaO₂₂ |

Data obtained from High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups characteristic of its saponin nature.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching (hydroxyl groups of sugars and aglycone) |

| ~2930 | C-H stretching (aliphatic) |

| ~1690 | C=O stretching (carboxylic acid of hederagenin) |

| ~1640 | C=C stretching (oleanene backbone) |

| ~1070 | C-O stretching (glycosidic linkages) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is the cornerstone for the complete structural assignment of this compound. The following tables summarize the assigned chemical shifts for the aglycone and sugar moieties.

| Position | δc (ppm) | Position | δc (ppm) |

| Aglycone (Hederagenin) | Arabinopyranosyl | ||

| 1 | 38.8 | 1' | 104.5 |

| 2 | 26.7 | 2' | 82.5 |

| 3 | 89.0 | 3' | 75.3 |

| 4 | 39.5 | 4' | 70.1 |

| 5 | 55.9 | 5' | 66.8 |

| 6 | 18.5 | Rhamnopyranosyl | |

| 7 | 33.2 | 1'' | 101.9 |

| 8 | 40.0 | 2'' | 72.1 |

| 9 | 47.1 | 3'' | 82.2 |

| 10 | 37.0 | 4'' | 72.9 |

| 11 | 23.8 | 5'' | 69.5 |

| 12 | 122.8 | 6'' | 18.6 |

| 13 | 144.2 | Glucopyranosyl (inner) | |

| 14 | 42.1 | 1''' | 105.9 |

| 15 | 28.3 | 2''' | 75.4 |

| 16 | 23.8 | 3''' | 78.4 |

| 17 | 47.1 | 4''' | 81.3 |

| 18 | 41.8 | 5''' | 77.2 |

| 19 | 46.4 | 6''' | 62.5 |

| 20 | 30.9 | Glucopyranosyl (terminal) | |

| 21 | 34.2 | 1'''' | 105.2 |

| 22 | 32.8 | 2'''' | 76.5 |

| 23 | 64.9 | 3'''' | 78.2 |

| 24 | 13.9 | 4'''' | 71.8 |

| 25 | 16.2 | 5'''' | 78.0 |

| 26 | 17.6 | 6'''' | 62.9 |

| 27 | 26.2 | ||

| 28 | 180.6 | ||

| 29 | 33.2 | ||

| 30 | 23.8 |

| Position | δH (ppm, mult., J in Hz) | Position | δH (ppm, mult., J in Hz) |

| Aglycone (Hederagenin) | Arabinopyranosyl | ||

| 3 | 3.35 (dd, 11.5, 4.0) | 1' | 4.95 (d, 6.5) |

| 12 | 5.49 (br s) | Rhamnopyranosyl | |

| 23a | 4.28 (d, 10.5) | 1'' | 6.31 (br s) |

| 23b | 3.75 (d, 10.5) | 6'' | 1.75 (d, 6.0) |

| Sugar Moieties | Glucopyranosyl (inner) | ||

| 1''' | 5.15 (d, 7.5) | ||

| Glucopyranosyl (terminal) | |||

| 1'''' | 5.38 (d, 8.0) |

(Note: Not all proton signals are listed for clarity. The assignments are based on 2D NMR correlations.)

Experimental Protocols

Isolation of this compound

This compound is typically isolated from the dried flower buds of Lonicera macranthoides. The general procedure involves:

-

Extraction: The plant material is extracted with a polar solvent, such as methanol or ethanol, at room temperature.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The saponin-rich fraction is usually found in the n-butanol extract.

-

Chromatography: The n-butanol extract is subjected to multiple chromatographic steps for purification. This often includes column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Spectroscopic Analysis

-

NMR Spectroscopy: NMR spectra are recorded on a high-field spectrometer (e.g., 500 MHz or higher) using deuterated pyridine (C₅D₅N) as the solvent. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the complete assignment of all proton and carbon signals.

-

Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF (Electrospray Ionization - Time of Flight) or a similar high-resolution mass spectrometer to determine the accurate mass and elemental composition.

-

IR Spectroscopy: The IR spectrum is typically recorded using the KBr pellet method on a Fourier Transform Infrared (FTIR) spectrometer.

Signaling Pathways and Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Investigating the Preliminary Pharmacological Profile of Macranthoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macranthoside B, a triterpenoid saponin extracted from plants of the Lonicera genus, has garnered significant interest within the scientific community for its potential therapeutic applications. Traditionally used in Chinese medicine, recent pharmacological investigations have begun to elucidate the molecular mechanisms underlying its bioactivity. This technical guide provides an in-depth overview of the preliminary pharmacological profile of this compound, with a primary focus on its anti-tumor and emerging anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Anti-Tumor Activity

This compound has demonstrated notable anti-tumor effects across a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the generation of oxidative stress and modulation of key signaling pathways.

Cytotoxicity and Anti-proliferative Effects

In vitro studies have established the cytotoxic and anti-proliferative activity of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines, indicating a dose-dependent effect.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | ~20-30 | [1] |

| MCF7 | Breast Cancer | Not Specified | [2] |

| U87 | Glioblastoma | Not Specified | [2] |

| A549 | Lung Cancer | Not Specified | [2] |

| HepG2 | Liver Cancer | Not Specified | [2] |

| AEG | Adenocarcinoma of the Esophagogastric Junction | 9.5 - 12.7 | [3] |

| A2780 | Ovarian Cancer | Not Specified | [4] |

Induction of Apoptosis

This compound triggers programmed cell death, or apoptosis, in cancer cells. This is evidenced by several key cellular and molecular events:

-

Increased proportion of apoptotic cells: Flow cytometry analysis using Annexin V-FITC and propidium iodide (PI) staining has shown a significant increase in the percentage of apoptotic cells following treatment with this compound.[5][6]

-

Alteration of Apoptosis-Related Proteins: Western blot analyses have revealed that this compound treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, favoring the initiation of the apoptotic cascade.[7][8][9]

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time period.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Signaling Pathways

This compound exerts its anti-tumor effects by modulating critical intracellular signaling pathways.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and proliferation. This compound has been shown to inhibit this pathway, leading to decreased cancer cell survival.[4][10][11][12][13][14]

This compound inhibits the PI3K/Akt signaling pathway.

Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of antioxidant proteins. This compound has been found to inhibit the NRF2 pathway, leading to increased oxidative stress in cancer cells.[3]

This compound inhibits the NRF2 signaling pathway.

Experimental Workflow: Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample.

General workflow for Western blot analysis.

Anti-Inflammatory Activity

Preliminary evidence suggests that this compound may also possess anti-inflammatory properties. This is an emerging area of research with significant therapeutic potential.

Inhibition of Inflammatory Mediators

One study has indicated that this compound can suppress the Cyclooxygenase-2 (COX-2)/Prostaglandin E2 (PGE2) pathway, which is a key pathway in inflammation and is implicated in conditions such as endometriosis. Further research is needed to fully characterize the anti-inflammatory effects of this compound, including its impact on the production of other inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, and its potential modulation of the NF-κB signaling pathway.

Potential Anti-Inflammatory Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting this pathway.

Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

The preliminary pharmacological profile of this compound reveals it as a promising candidate for further drug development, particularly in the field of oncology. Its ability to induce apoptosis in cancer cells through the modulation of the PI3K/Akt and NRF2 signaling pathways provides a strong rationale for continued investigation.

The emerging evidence of its anti-inflammatory properties opens up new avenues for research into its potential application in inflammatory diseases. Future studies should focus on:

-

Conducting comprehensive in vivo studies to evaluate the anti-tumor efficacy and safety of this compound in animal models.

-

Elucidating the detailed molecular mechanisms of its anti-inflammatory effects, including its impact on the NF-κB pathway and a broader range of inflammatory mediators.

-

Performing detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Synthesizing and evaluating derivatives of this compound to potentially enhance its potency and selectivity.

A thorough understanding of these aspects will be crucial for the successful translation of this compound from a promising natural product into a clinically effective therapeutic agent.

References

- 1. Cytokine Production Assays Reveal Discriminatory Immune Defects in Adults with Recurrent Infections and Noninfectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macluraxanthone B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of nitric oxide synthesis by macrophages represents an additional mechanism of action for amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic Study of this compound Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of nitric oxide synthesis in macrophage antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cytokines & Chemokines | Meso Scale Discovery [mesoscale.com]

- 10. Nitric oxide and macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phcogj.com [phcogj.com]

- 13. mdpi.com [mdpi.com]

- 14. Extrusion improved the anti-inflammatory effect of amaranth (Amaranthus hypochondriacus) hydrolysates in LPS-induced human THP-1 macrophage-like and mouse RAW 264.7 macrophages by preventing activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Intricacies: A Technical Guide to the Putative Mechanism of Action of Macranthoside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macranthoside B, a triterpenoid saponin extracted from Lonicera macranthoides, has demonstrated significant potential as an anticancer agent. This technical guide delineates the putative mechanism of action of this compound, focusing on its role in inducing apoptosis in cancer cells. The core of its mechanism appears to be the induction of oxidative stress, leading to the inhibition of the PI3K/Akt signaling pathway and the activation of the mitochondrial-mediated intrinsic apoptosis pathway. This document provides a comprehensive overview of the signaling cascades, quantitative data on its efficacy, and detailed experimental methodologies for the key assays cited in the literature.

Introduction

This compound is a natural compound that has garnered attention for its cytotoxic effects against various cancer cell lines.[1] Its primary mechanism of action is the induction of programmed cell death, or apoptosis, a critical process in tissue homeostasis and a key target for cancer therapeutics. This guide will explore the molecular underpinnings of this compound's pro-apoptotic effects, providing a detailed roadmap for researchers in the field of oncology and drug discovery.

Putative Mechanism of Action

The anticancer activity of this compound is multifaceted, primarily revolving around the induction of apoptosis through two interconnected pathways: the inhibition of the pro-survival PI3K/Akt pathway and the activation of the intrinsic mitochondrial apoptosis pathway. A key initiating event appears to be the generation of reactive oxygen species (ROS).

Induction of Oxidative Stress

This compound treatment has been shown to increase the intracellular levels of ROS.[1] This is achieved, in part, by the downregulation of key antioxidant enzymes such as Superoxide Dismutase 2 (SOD2) and Glutathione Peroxidase 1 (GPx1).[1] The resulting state of oxidative stress is a critical trigger for the subsequent signaling events that lead to apoptosis.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. This compound has been observed to inhibit this pathway by decreasing the phosphorylation of key components, including Akt and its upstream kinase, PDK1.[1] The inhibition of this pro-survival pathway sensitizes cancer cells to apoptotic stimuli.

Activation of the Mitochondrial-Mediated Intrinsic Apoptosis Pathway

The accumulation of ROS and the inhibition of the PI3K/Akt pathway converge on the mitochondria, triggering the intrinsic pathway of apoptosis. This is characterized by a loss of mitochondrial membrane potential (MMP) and the subsequent release of pro-apoptotic factors from the mitochondria into the cytoplasm.[1]

Key molecular events in this pathway include:

-

Downregulation of anti-apoptotic proteins: this compound has been shown to decrease the expression of anti-apoptotic proteins like Bcl-xL and UHRF1 (Ubiquitin-like with PHD and Ring Finger domains 1).[1]

-

Activation of caspases: The release of mitochondrial factors activates a cascade of cysteine-aspartic proteases known as caspases. Specifically, this compound treatment leads to the cleavage and activation of caspase-3.[1]

-

Cleavage of PARP: Activated caspase-3 proceeds to cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[1] The cleavage of PARP is a hallmark of apoptosis.

Data Presentation

The cytotoxic efficacy of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | Not explicitly stated, but effective |

| MCF7 | Breast Cancer | Not explicitly stated, but effective |

| U87 | Glioblastoma | Not explicitly stated, but effective |

| A549 | Lung Cancer | Not explicitly stated, but effective |

| HepG2 | Liver Cancer | Not explicitly stated, but effective |

Note: While the referenced study demonstrated a dose-dependent decrease in viability in these cell lines, specific IC50 values were not provided in the abstract. Further research is needed to quantify these values precisely.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.[2][3]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-PDK1, PDK1, SOD2, GPx1, UHRF1, Bcl-xL, cleaved caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][5][6][7][8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: Harvest treated and untreated cells by trypsinization.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[9][10][11][12][13]

Measurement of Mitochondrial Membrane Potential (MMP)

This assay measures the integrity of the mitochondrial membrane, which is compromised during apoptosis.

-

Cell Seeding and Treatment: Seed and treat cells as for other assays.

-

Staining: Incubate the cells with a fluorescent probe such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 at 37°C for 15-30 minutes.

-

Washing: Wash the cells with PBS to remove the excess probe.

-

Analysis: Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates a loss of MMP.[14][15][16][17][18]

Detection of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the levels of ROS within the cells.

-

Cell Seeding and Treatment: Seed and treat cells as required.

-

Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at 37°C for 20-30 minutes.

-

Washing: Wash the cells with PBS to remove the unloaded probe.

-

Analysis: Measure the fluorescence intensity by flow cytometry or a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular ROS levels.[19][20][21][22][23]

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the action of this compound.

Caption: Inhibition of the PI3K/Akt Signaling Pathway by this compound.

Caption: Activation of the Intrinsic Apoptosis Pathway by this compound.

Caption: General Experimental Workflow for Investigating this compound.

References

- 1. Mechanistic Study of this compound Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Counting & Health Analysis [sigmaaldrich.com]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 5. Western blot protocol | Abcam [abcam.com]

- 6. Western Blot Protocol | Proteintech Group [ptglab.com]

- 7. cusabio.com [cusabio.com]

- 8. origene.com [origene.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. kumc.edu [kumc.edu]

- 13. bosterbio.com [bosterbio.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. Functional Mitochondrial Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. media.cellsignal.com [media.cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. Detecting Reactive Oxygen Species by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

- 22. maokangbio.com [maokangbio.com]

- 23. abcam.com [abcam.com]

Initial In Vitro Screening of Macranthoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macranthoside B, a triterpenoid saponin isolated from medicinal plants such as Lonicera macranthoides, has emerged as a compound of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the initial in vitro screening of this compound's biological activities, with a primary focus on its well-documented anti-cancer effects. While preliminary evidence suggests potential for neuroprotective activity, in-depth in vitro studies on its anti-inflammatory and antiviral properties are less prevalent in the current scientific literature. This document aims to equip researchers with the necessary information to design and execute initial screening assays for these key therapeutic areas.

Anti-Cancer Activity

The anti-cancer properties of this compound have been the most extensively studied in vitro, demonstrating its cytotoxic and pro-apoptotic effects across a range of cancer cell lines.

Quantitative Data Summary

The following table summarizes the reported in vitro anti-proliferative activity of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for assessing cytotoxic potential.

| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | MTT | 24 | ~35 | [1][2] |

| MCF-7 | Breast Cancer | MTT | 24 | Not explicitly stated, but significant viability decrease at 40µM | [2] |

| U-87 MG | Glioblastoma | MTT | 24 | Not explicitly stated, but significant viability decrease at 40µM | [2] |

| A549 | Lung Cancer | MTT | 24 | Not explicitly stated, but significant viability decrease at 40µM | [2] |

| HepG2 | Liver Cancer | MTT | 24 | Not explicitly stated, but significant viability decrease at 40µM | [2] |

Note: The exact IC50 values for MCF-7, U-87 MG, A549, and HepG2 cells were not provided in the cited sources, but the data indicates a dose-dependent decrease in cell viability with this compound treatment.

Mechanistic Insights: Induction of Apoptosis

In vitro studies have elucidated that this compound induces apoptosis in cancer cells through the intrinsic pathway, characterized by the following key events[1][2]:

-

Induction of Oxidative Stress: this compound treatment leads to an increase in reactive oxygen species (ROS) production within cancer cells.

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The accumulation of ROS contributes to the loss of mitochondrial membrane potential.

-

Activation of Caspase Cascade: The disruption of the mitochondrial membrane triggers the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Downregulation of Anti-Apoptotic Proteins: this compound has been shown to decrease the expression of anti-apoptotic proteins such as Bcl-2.

-

Inhibition of the PDK1/Akt Signaling Pathway: The compound inhibits the phosphorylation of PDK1 and Akt, a critical survival pathway in many cancers[1].

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for the desired incubation period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Principle: Western blotting is used to detect specific proteins in a sample. This can be used to assess the levels of key apoptotic proteins.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

Caption: Experimental workflow for the MTT cell viability assay.

Neuroprotective Activity (Preliminary Evidence)

While less characterized than its anti-cancer effects, there is emerging evidence for the neuroprotective potential of this compound. One study suggests that this compound can protect neuronal cells from glutamate-induced excitotoxicity.

Mechanistic Insights

Glutamate is the primary excitatory neurotransmitter in the central nervous system, but excessive levels can lead to neuronal cell death, a phenomenon known as excitotoxicity. This process is implicated in various neurodegenerative diseases. Preliminary findings indicate that this compound may protect against glutamate-induced cell death in hippocampal HT22 cells.

Experimental Protocols for Screening

Principle: HT22 cells are a murine hippocampal cell line that is susceptible to glutamate-induced oxidative stress and cell death. This assay evaluates the ability of a compound to protect these cells from glutamate toxicity.

Protocol:

-

Cell Seeding: Seed HT22 cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Glutamate Challenge: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.

-

Cell Viability Assessment: Determine cell viability using the MTT assay as described in section 1.3.1. An increase in cell viability in the presence of this compound would indicate a neuroprotective effect.

Mandatory Visualization

Caption: Workflow for screening neuroprotective effects against glutamate toxicity.

Anti-Inflammatory and Antiviral Activities: Areas for Future Investigation

Currently, there is a paucity of specific in vitro studies detailing the anti-inflammatory and antiviral activities of this compound. However, as a triterpenoid saponin, a class of compounds known for a wide range of biological activities, it is a promising candidate for screening in these areas.

Proposed In Vitro Screening for Anti-Inflammatory Activity

A common in vitro model for assessing anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS stimulation of RAW 264.7 macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay can be used to measure nitrite, a stable product of NO.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound.

-

LPS Stimulation: After a pre-incubation period, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.

Proposed In Vitro Screening for Antiviral Activity

Initial screening for antiviral activity can be performed using plaque reduction assays against common viruses.

Principle: This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by viral infection in a cell monolayer.

Protocol:

-

Cell Seeding: Seed a confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in a 6-well plate.

-

Viral Infection: Infect the cell monolayer with a known titer of the virus.

-

Compound Treatment: After viral adsorption, overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of this compound.

-

Plaque Visualization: After an incubation period that allows for plaque formation, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. A reduction in the number or size of plaques indicates antiviral activity.

Mandatory Visualization

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion

This compound demonstrates significant and well-documented in vitro anti-cancer activity, primarily through the induction of apoptosis. Preliminary evidence also points towards a neuroprotective role. While specific data on its anti-inflammatory and antiviral properties are currently limited, its chemical nature as a triterpenoid saponin warrants further investigation in these areas. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to conduct initial in vitro screening of this compound and further explore its therapeutic potential.

References

Preliminary In Vivo Efficacy of Macranthoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vivo efficacy of Macranthoside B, a triterpenoid saponin with demonstrated anti-tumor properties. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the underlying molecular mechanisms of action.

Core Findings: In Vivo Anti-Tumor Activity

This compound has been shown to exhibit significant anti-tumor effects in a preclinical xenograft model. Administration of this compound resulted in a notable reduction in both tumor volume and weight compared to control groups.

Summary of Quantitative In Vivo Efficacy Data

| Animal Model | Tumor Model | Treatment | Key Findings | Reference |

| Nude Mice | Xenograft | 5 mg/kg this compound | Remarkable decrease in tumor volume and weight compared to vehicle control. | Wang J, et al. (2009) |

Experimental Protocols

The following section details the methodology for the key in vivo efficacy study cited.

Xenograft Tumor Growth Assay

-

Animal Model: Athymic nude mice are utilized as the host for tumor cell implantation. These mice are immunodeficient, allowing for the growth of human tumor xenografts without rejection.

-

Tumor Cell Implantation: Human tumor cells are cultured in vitro, harvested, and suspended in a suitable medium such as PBS. A specific number of cells (typically 1 x 106 to 1 x 107) are then subcutaneously injected into the flank of each mouse.

-

Treatment Regimen: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups. The treatment group receives intraperitoneal or oral administration of this compound at a dosage of 5 mg/kg. The control group receives a vehicle solution following the same administration schedule.

-

Monitoring and Endpoints: Tumor growth is monitored regularly (e.g., every 2-3 days) by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length × Width²)/2. The body weight of the mice is also monitored as an indicator of toxicity. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Molecular Mechanism of Action: Signaling Pathway

The anti-tumor activity of this compound is attributed to its ability to induce apoptosis through the intrinsic, or mitochondrion-mediated, pathway.[1] This process involves a cascade of molecular events, including the activation of caspases and the regulation of pro- and anti-apoptotic proteins.[1]

Mitochondrion-Mediated Apoptosis Pathway

References

Navigating the Preclinical Safety Profile of Macranthoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide and is intended for informational purposes for a scientific audience. It is not a substitute for comprehensive regulatory guidance.

Executive Summary

Macranthoside B, a triterpenoid saponin, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. While in vitro studies have begun to elucidate its mechanisms of action, a critical gap exists in the publicly available literature regarding its in vivo safety profile. To date, comprehensive acute and sub-chronic toxicology studies for this compound have not been published. This guide provides a detailed framework for conducting such essential preclinical safety assessments, based on internationally recognized guidelines. Furthermore, it visualizes the current understanding of this compound's anticancer signaling pathway to offer a more complete, albeit preliminary, portrait of this promising compound.

The Current Landscape: An Absence of In Vivo Toxicity Data

A thorough review of scientific databases and literature reveals a notable lack of published acute and sub-chronic toxicology studies on this compound. The existing research predominantly focuses on its in vitro anticancer properties, leaving a significant void in the understanding of its safety profile in living organisms. Key toxicological parameters such as the median lethal dose (LD50), target organ toxicities, and no-observed-adverse-effect level (NOAEL) remain undetermined. This absence of data underscores the necessity for rigorous preclinical safety evaluation before this compound can be considered for further therapeutic development.

A Roadmap for Preclinical Safety Assessment: Experimental Protocols

To address the current knowledge gap, the following sections outline standardized experimental protocols for acute and sub-chronic oral toxicity studies, based on the Organization for Economic Co-operation and Development (OECD) guidelines. These protocols provide a robust framework for the initial safety evaluation of this compound.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

The primary objective of an acute toxicity study is to determine the potential for a substance to cause adverse health effects from a single oral dose.

Experimental Workflow for Acute Oral Toxicity Study

Macranthoside B: A Comprehensive Technical Guide on its Discovery, Historical Background, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macranthoside B, a triterpenoid saponin of significant scientific interest, has a rich history rooted in traditional Chinese medicine. This technical guide provides an in-depth exploration of the discovery, historical background, and key scientific attributes of this compound. It details the initial isolation and structural elucidation of the compound, its traditional medicinal applications, and its modern pharmacological activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a complex triterpenoid saponin first identified in Lonicera macranthoides Hand.-Mazz., a plant with a long history of use in traditional Chinese medicine. Its intricate chemical structure and promising biological activities, particularly its anticancer and anti-inflammatory properties, have made it a subject of considerable research. This guide synthesizes the available scientific literature to present a detailed overview of this compound, from its discovery to its potential therapeutic applications.

Discovery and Historical Background

Initial Discovery and Isolation

This compound was first reported in a 1993 publication in the Chinese journal Yao Xue Xue Bao (Acta Pharmaceutica Sinica) by a team of researchers: Mao Q., Cao D., and Jia X.S.[1]. In their study on the chemical constituents of the flowers of Lonicera macranthoides, they isolated three bisdesmosidic triterpenoid saponins. Two of these, macranthoidin A and macranthoidin B, were new to science.

The structure of this compound was determined as the prosapogenin of macranthoidin B. The researchers employed a combination of spectral and chemical methods, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), to elucidate its complex structure[1].

The Plant Source: Lonicera macranthoides (Shanyinhua)

Lonicera macranthoides, known in traditional Chinese medicine as "Shanyinhua" (山银花), is a species of honeysuckle. Traditionally, its flower buds have been used for their medicinal properties. The investigation into the chemical constituents of this plant, which led to the discovery of this compound, was likely prompted by its long-standing use in traditional remedies.

Traditional Medicinal Uses

In traditional Chinese medicine, Lonicera macranthoides has been used for its "heat-clearing and detoxifying" (清热解毒) properties. This broadly translates to its use in treating a variety of inflammatory and infectious conditions. Specific traditional applications include the treatment of:

-

Upper respiratory tract infections, such as the common cold and flu.

-

Fever and sore throat.

-

Skin infections and sores.

-

Inflammatory conditions.

The discovery of this compound and other bioactive compounds in Lonicera macranthoides has provided a scientific basis for these traditional uses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₃H₈₆O₂₂ | [2][3] |

| Molecular Weight | 1075.2 g/mol | [2] |

| CAS Number | 146100-02-9 | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO | [3] |

| Melting Point | 260-262 °C | [3] |

Experimental Protocols

While the full text of the original 1993 publication is not widely available, a representative experimental protocol for the isolation and structural elucidation of triterpenoid saponins like this compound from Lonicera macranthoides can be constructed based on subsequent studies.

Plant Material

Dried flower buds of Lonicera macranthoides Hand.-Mazz. are collected and authenticated.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound is as follows:

-

Extraction: The dried and powdered flower buds are extracted with a polar solvent, typically 70% ethanol or methanol, at room temperature or with heating. This process is repeated multiple times to ensure complete extraction.

-

Solvent Removal: The combined extracts are concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The saponins, including this compound, are typically enriched in the n-butanol fraction.

-

Chromatographic Purification: The n-butanol fraction is subjected to various chromatographic techniques for further purification. This often involves:

-

Macroporous Resin Column Chromatography: To initially separate the saponins from other components.

-

Silica Gel Column Chromatography: Using a gradient of chloroform-methanol or a similar solvent system to separate different saponin fractions.

-

Reversed-Phase C18 Column Chromatography: For finer separation, often using a methanol-water or acetonitrile-water gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC): As a final purification step to obtain highly pure this compound.

-

Caption: Figure 1. General Workflow for this compound Isolation

Structure Elucidation

The structure of the purified this compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or other soft ionization techniques are used to determine the molecular weight and fragmentation pattern.

-

¹H-NMR and ¹³C-NMR Spectroscopy: These techniques provide detailed information about the carbon and proton framework of the molecule, allowing for the determination of its complex structure. While a publicly available ¹³C-NMR spectrum for this compound could not be located in the conducted research, a representative ¹H-NMR spectrum is available from commercial suppliers[4].

-

2D-NMR Spectroscopy: Techniques such as COSY, HMQC, and HMBC are used to establish the connectivity between protons and carbons.

-

IR Spectroscopy: To identify functional groups present in the molecule.

-

UV-Vis Spectroscopy: To identify any chromophores.

Spectroscopic Data

¹H-NMR Spectrum

A representative ¹H-NMR spectrum of this compound shows characteristic signals for a triterpenoid saponin. Key features include:

-

Multiple signals in the sugar region (typically between 3.0 and 5.5 ppm), corresponding to the protons of the carbohydrate moieties.

-

Signals for the anomeric protons of the sugar units.

-

Singlet signals corresponding to the methyl groups of the triterpenoid aglycone.

-

A characteristic olefinic proton signal for the C-12 proton of the oleanane-type triterpene skeleton.